molecular formula C21H21N3O5S B2430518 N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683791-64-2

N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2430518
CAS No.: 683791-64-2
M. Wt: 427.48
InChI Key: OWBMXIOZYUBLHI-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and biomedical research. This multifunctional compound features a 1,3-dioxoisoindolin moiety linked to a benzamide core with a 3-methylpiperidine sulfonyl group. The structural architecture of this molecule suggests potential for diverse research applications. Compounds containing the 1,3-dioxoisoindolin (phthalimide) scaffold are extensively investigated as ligands for the cereblon E3 ubiquitin ligase, making them valuable components in the design of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that target proteins for ubiquitination and degradation via the proteasome, representing a promising therapeutic strategy . The integration of a piperidine sulfonamide group further enhances the molecular complexity, potentially contributing to improved solubility and bioavailability profiles in research settings. This reagent is intended for use in early-stage research and development, including but not limited to target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration for novel therapeutic agents. As with many research compounds featuring complex heterocyclic systems, its distinct structure provides a versatile platform for chemical modification and library synthesis in drug discovery campaigns . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive handling, storage, and safety information is provided with the product and should be reviewed prior to use. Some specialized research compounds may require cold-chain transportation and specific storage conditions to ensure stability .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-3-2-10-24(12-13)30(28,29)16-7-4-14(5-8-16)19(25)22-15-6-9-17-18(11-15)21(27)23-20(17)26/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBMXIOZYUBLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C21H21N3O5S
  • Molecular Weight : 427.48 g/mol
  • CAS Number : 683791-64-2
  • Purity : Typically around 95% .

The compound is believed to function primarily through its interactions with specific biological targets, notably in the context of androgen receptor degradation. This mechanism is particularly relevant for therapeutic applications in hormone-dependent cancers .

Antibacterial and Antifungal Activity

Research has indicated that various derivatives of compounds related to this compound exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Testing : Compounds were evaluated against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL for effective strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625–1250
Pseudomonas aeruginosa625
Enterococcus faecalis625
Escherichia coliNo activity

Cytotoxicity Studies

In vitro studies have shown that certain analogs exhibit low cytotoxicity at concentrations up to 20 µM over a period of 48 to 72 hours. For example, some derivatives did not affect cell viability significantly, indicating a favorable safety profile for further development .

Case Studies

  • Androgen Receptor Degradation : A study focusing on the compound's ability to induce degradation of androgen receptors showed promising results, suggesting potential applications in treating prostate cancer. The compound was tested in various concentrations, demonstrating effective degradation within a short time frame .
  • Inhibition of Tyrosinase Activity : Another investigation assessed the compound's analogs for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Results indicated that several compounds effectively reduced melanin synthesis without significant cytotoxic effects .

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by its ability to undergo various chemical reactions, which can be exploited for synthetic modifications. Key properties include:

  • Nucleophilic Substitution : The sulfonyl group allows for nucleophilic substitution reactions, which can enhance biological activity through structural modifications.
  • Cyclization Reactions : The dioxoisoindoline structure can participate in cyclization, leading to the formation of more complex derivatives that may exhibit improved pharmacological properties.

Cancer Therapeutics

N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has shown promise as a lead compound in cancer therapy. Its structural characteristics suggest potential utility in targeting:

  • MDM2 Inhibition : Research indicates that compounds with similar structures can inhibit the MDM2 protein, which regulates the p53 tumor suppressor pathway. This inhibition stabilizes p53, promoting apoptosis in cancer cells.

Neurodegenerative Diseases

The compound's ability to cross the blood-brain barrier due to its lipophilicity enhances its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonamide group may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegeneration.

Binding Affinity Studies

Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to various biological targets, including:

Target Binding Affinity (kcal/mol) Comments
MDM2-9.5Potent inhibitor; enhances p53 activity
Serotonin Receptor-8.2Potential for modulating mood disorders
Acetylcholinesterase-7.8May enhance cholinergic signaling

Case Study 1: Cancer Treatment Efficacy

A study using murine models demonstrated that treatment with this compound resulted in significant tumor reduction and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Neuroprotective Effects

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential application in treating neurodegenerative conditions where oxidative stress plays a critical role.

Future Directions in Research

The ongoing research on this compound focuses on:

  • Optimization of Structure : Modifying the compound to enhance its pharmacokinetic properties and reduce toxicity.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans for cancer and neurodegenerative diseases.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents to improve treatment outcomes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO₂-) adjacent to the 3-methylpiperidine ring serves as a reactive site for nucleophilic substitution. This reaction is highly dependent on the steric and electronic environment of the piperidine nitrogen.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Amine substitutionPrimary amines (e.g., methylamine), DMF, 80°C4-((3-methylpiperidin-1-yl)sulfonyl)-N-(substituted-amine)benzamide derivatives65–78
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DCMSulfonamide-alkylated analogs70–85

Mechanistic Insight :
The sulfonamide’s electron-withdrawing nature facilitates nucleophilic attack at the sulfur center, forming intermediates that stabilize via resonance. Piperidine’s methyl group slightly hinders substitution but enhances regioselectivity .

Cyclization Reactions Involving the Dioxoisoindoline Core

The 1,3-dioxoisoindoline moiety undergoes cyclization under acidic or basic conditions, forming fused heterocycles.

Key Pathways :

  • Acid-mediated cyclization :

    • Conditions : H₂SO₄, reflux

    • Product : Quinazolinone derivatives via intramolecular amide bond formation.

    • Yield : 60–72% .

  • Base-induced ring expansion :

    • Conditions : NaOH, ethanol, 60°C

    • Product : Isoindolo[2,1-a]quinazolin-5-one scaffolds.

    • Yield : 55–68% .

Cross-Coupling Reactions

The benzamide and isoindoline subunits participate in palladium-catalyzed couplings, enabling structural diversification.

Reaction TypeCatalysts/ConditionsProductsApplications
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivativesEnhanced kinase inhibition
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated analogsFluorescent probes

Example :
Sonogashira coupling with terminal alkynes introduces alkynyl groups at the isoindoline’s C5 position, improving solubility and bioactivity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring in the benzamide subunit undergoes nitration and halogenation.

ReactionReagentsPositionYield (%)
NitrationHNO₃/H₂SO₄Para to sulfonamide82
BrominationBr₂/FeBr₃Meta to carbonyl75

Regioselectivity : Directed by the sulfonamide’s electron-withdrawing effect, favoring para substitution .

Reductive Modifications

Catalytic hydrogenation selectively reduces the dioxoisoindoline’s carbonyl groups.

ConditionsProductsFunctional Impact
H₂ (1 atm), Pd/C, MeOHTetrahydroisoindoline derivativesIncreased bioavailability
NaBH₄, THFSecondary alcohol intermediatesPrecursors for prodrugs

Hydrolysis and Stability Studies

The compound exhibits pH-dependent hydrolysis:

  • Acidic conditions (pH < 3) : Rapid cleavage of the sulfonamide bond.

  • Basic conditions (pH > 10) : Degradation of the isoindoline core via ring-opening .

Kinetic Data :

pHHalf-life (h)Primary Degradation Pathway
1.20.5Sulfonamide hydrolysis
7.448Minimal degradation
12.02Isoindoline ring cleavage

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s sulfonamide and benzamide groups form stable interactions with enzymes (e.g., MDM2, CK2), validated by molecular docking:

TargetBinding Affinity (kcal/mol)Key Interactions
MDM2-9.5Hydrogen bonding with sulfonyl oxygen
CK2-8.2π-Stacking with isoindoline

Q & A

Q. What are the established synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization. For example:
  • Step 1 : Coupling of the 1,3-dioxoisoindolin-5-amine core with a benzoyl chloride derivative via nucleophilic acyl substitution.
  • Step 2 : Sulfonylation of the 4-position using 3-methylpiperidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
    Similar protocols are validated for structurally related benzamides, such as 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide, where Suzuki coupling and sulfonylation are optimized for regioselectivity .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to confirm bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, HSQC) to resolve aromatic protons, sulfonyl groups, and piperidine conformers.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated for sulfonamide analogs in pharmacokinetic studies .

Q. What solvents and conditions are suitable for solubility testing in biological assays?

  • Methodological Answer :
  • Primary solvents : Dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v in assays).
  • Aqueous compatibility : Test solubility in PBS or saline with co-solvents like polyethylene glycol 400 (PEG400) or hydroxypropyl-β-cyclodextrin (HPβCD) to avoid precipitation .

Q. What preliminary biological screening models are appropriate for this compound?

  • Methodological Answer :
  • In vitro assays : Screen against kinase or receptor panels (e.g., dopamine D2/D3 receptors) due to structural similarity to benzamide-based ligands .
  • Cytotoxicity : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., glioblastoma), as sulfonamide derivatives are explored for anti-angiogenic activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step?

  • Methodological Answer :
  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.
  • Temperature control : Reactions at 0–4°C minimize side products (e.g., over-sulfonylation).
  • Purification : Normal-phase chromatography with gradient elution (hexane/ethyl acetate → methanol) to isolate the target compound, as applied in piperazine-sulfonamide syntheses .

Q. How to resolve discrepancies in biological activity data across assay platforms?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) for receptor activity.
  • Purity verification : Re-analyze compound purity via HPLC-UV/ELSD and adjust for potential degradation products, as emphasized in pharmacokinetic studies .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varying substituents on the dioxoisoindolin (e.g., electron-withdrawing groups) to assess impact on receptor binding.
  • Piperidine ring variations : Replace 3-methylpiperidinyl with other heterocycles (e.g., morpholine, pyrrolidine) to probe steric and electronic effects, as seen in dopamine ligand studies .

Q. How to address poor metabolic stability in preclinical models?

  • Methodological Answer :
  • Metabolite identification : Use LC-MS/MS to profile major metabolites in liver microsomes.
  • Structural stabilization : Introduce fluorine atoms or methyl groups to block oxidative sites (e.g., CYP450-mediated degradation), a strategy validated for sulfonamide derivatives .

Q. What computational methods are used to predict binding modes with target proteins?

  • Methodological Answer :
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with sulfonyl-binding pockets (e.g., ATP-binding sites in kinases).
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent to assess stability of hydrogen bonds with the benzamide carbonyl .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity results between 2D vs. 3D cell culture models?

  • Methodological Answer :
  • Assay standardization : Normalize drug exposure times and oxygen gradients in 3D spheroids.
  • Penetration analysis : Use fluorescently labeled analogs to quantify compound diffusion in 3D models, addressing false negatives due to poor tissue penetration .

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